

Comparative Performance of Ni-(S)-BPB-Gly Analogues

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Compound Focus: Ni-(S)-BPB-Gly

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The table below summarizes key experimental data for **Ni-(S)-BPB-Gly** and its chlorine-substituted analogue, Ni-CPB-Gly, in the synthesis of 6-[¹⁸F]-fluoro-L-DOPA.

Complex	Key Structural Feature	Application	Performance (Average e.e.)	Key Finding
Ni-BPB-Gly [1]	Schiff base from (S)-o-[N-(N'-benzylpropyl)amino]benzophenone and glycine	Asymmetric synthesis of 6-[¹⁸ F]-fluoro-L-DOPA	Not explicitly stated (inferior to Ni-CPB-Gly)	Serves as a baseline for the chlorine-substituted analogue
Ni-CPB-Gly [1]	Chlorine-substituted N-benzyl group	Asymmetric synthesis of 6-[¹⁸ F]-fluoro-L-DOPA	95%	The chlorine substitution confers superior enantiomeric purity in the radiolabeling product compared to Ni-BPB-Gly

Experimental Data & Workflows

The experimental data for the complexes comes from specific methodologies and applications.

Synthetic Application in Radiochemistry

- **Protocol:** The comparative study between Ni-BPB-Gly and Ni-CPB-Gly was conducted during the asymmetric synthesis of 6-^[18F]-fluoro-L-DOPA, a radiopharmaceutical. The research discussed how changes in experimental conditions impacted the efficacy of these nickel complexes in radiolabeling techniques [1].

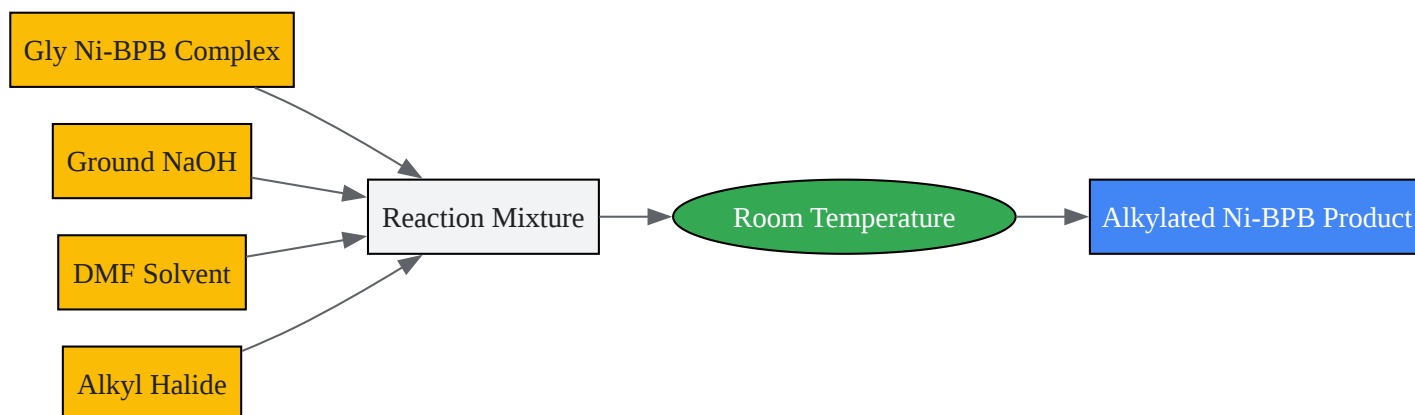
X-ray Crystallography of a Related Complex

While the exact structure of **Ni-(S)-BPB-Gly** was not found, the structure of a highly similar compound, the (R)-configured Gly Ni-(R)-BPB complex, was determined. The methodology is as follows [2]:

- **Crystal Growth:** The complex was purified by recrystallization from a mixture of dichloromethane and diethyl ether.
- **Data Collection:** A single-crystal X-ray study was performed at 173 K using a Bruker SMART CCD area-detector diffractometer with Mo K α radiation.
- **Structure Refinement:** The structure was solved and refined using the SHELX suite of programs. The crystal was orthorhombic (space group P2₁2₁2₁) with specific unit cell parameters: **a = 9.8595(9) Å**, **b = 14.6480(14) Å**, **c = 18.3738(17) Å**. The model was refined to an R factor of **0.048** [2].

Workflow for Alkylation

The following diagram illustrates the key alkylation step used to synthesize amino acid derivatives from the Gly Ni-BPB complex, a core reaction showcasing its utility [2].



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Key Insights for Researchers

- **Structure-Activity Relationship (SAR):** The superior performance of **Ni-CPB-Gly** over Ni-BPB-Gly highlights a critical SAR. Introducing an electron-withdrawing group like chlorine on the benzyl group can significantly enhance enantioselectivity, a valuable insight for catalyst design [1].
- **Proven Synthetic Utility:** The Gly Ni-BPB complex is an effective glycine equivalent for asymmetric alkylation, enabling the large-scale synthesis of enantiomerically pure ω -unsaturated amino acids, which are valuable synthetic building blocks [2].
- **Michael Addition Reactions:** The chiral Ni(II) complex of the Schiff base of glycine with (S)-o-[N-(N-benzylpropyl)amino]benzophenone (complex **16** in literature, directly related to (S)-BPB) is a powerful reagent. It reacts with chiral Michael acceptors at room temperature using non-chelating organic bases (e.g., DBU) to produce β -substituted pyroglutamic acid derivatives with excellent diastereomeric excess (>98% de) [3].

The search results did not contain a complete DOT script for a signaling pathway directly related to these complexes, as they are synthetic tools rather than biological entities.

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References

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